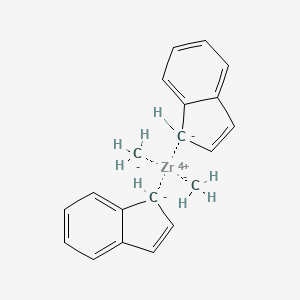
ビス(インデニル)ジメチルジルコニウム
説明
Bis(indenyl)dimethylzirconium is an organometallic compound with the chemical formula (C₉H₇)₂Zr(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. In this case, the metal is zirconium, and the ligands are indenyl groups. This compound is of significant interest due to its applications in catalysis, particularly in the polymerization of olefins.
科学的研究の応用
Bis(indenyl)dimethylzirconium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene with specific properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in the synthesis of polymers can indirectly impact biomedical applications, such as in the creation of biocompatible materials.
Industry: The compound is crucial in the production of high-performance plastics and elastomers, which are used in various industrial applications.
作用機序
Target of Action
Bis(indenyl)dimethylzirconium, a complex coordination compound, primarily targets olefin molecules . The compound is known to be a precursor of the olefin polymerization catalyst .
Mode of Action
The interaction of Bis(indenyl)dimethylzirconium with its targets involves a series of redox reactions . The compound undergoes one-electron reduction to a radical anion, which partially decomposes, liberating the Ind− anion . This process is facilitated by the presence of a bent-sandwich complex .
Biochemical Pathways
The primary biochemical pathway affected by Bis(indenyl)dimethylzirconium is the polymerization of olefins . The compound acts as a catalyst, accelerating the reaction rate and facilitating the formation of long-chain polymers from olefin monomers .
Result of Action
The primary result of Bis(indenyl)dimethylzirconium’s action is the formation of polymers from olefin monomers . This process is crucial in the production of various types of plastics and resins.
Action Environment
The action of Bis(indenyl)dimethylzirconium is influenced by environmental factors such as temperature and the chemical environment . For instance, the compound’s redox reactions are facilitated in the presence of tetrahydrofuran (THF) and dichloromethane (CH2Cl2) . Furthermore, the compound’s effectiveness as a catalyst can be influenced by the presence of other chemical species in the reaction mixture.
生化学分析
Biochemical Properties
Bis(indenyl)dimethylzirconium plays a significant role in biochemical reactions, particularly as a catalyst in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polyolefins. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its catalytic activity. These interactions typically involve the binding of bis(indenyl)dimethylzirconium to the active sites of these enzymes, enhancing their catalytic efficiency and enabling the formation of complex polymer structures .
Molecular Mechanism
At the molecular level, bis(indenyl)dimethylzirconium exerts its effects through binding interactions with biomolecules. It acts as a catalyst by binding to specific sites on enzymes and proteins, facilitating their activity. This binding can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, bis(indenyl)dimethylzirconium can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(indenyl)dimethylzirconium can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that bis(indenyl)dimethylzirconium can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in enzyme activity and gene expression, which are critical for understanding the compound’s long-term impact .
Dosage Effects in Animal Models
The effects of bis(indenyl)dimethylzirconium vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .
Transport and Distribution
Within cells and tissues, bis(indenyl)dimethylzirconium is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications .
Subcellular Localization
The subcellular localization of bis(indenyl)dimethylzirconium is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The localization of bis(indenyl)dimethylzirconium within cells is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Bis(indenyl)dimethylzirconium can be synthesized through the reaction of zirconium tetrachloride with two equivalents of indenyl lithium, followed by methylation with methyl lithium. The reaction typically proceeds as follows:
Formation of Indenyl Lithium: Indene is deprotonated using n-butyllithium to form indenyl lithium.
Reaction with Zirconium Tetrachloride: Indenyl lithium reacts with zirconium tetrachloride to form bis(indenyl)zirconium dichloride.
Methylation: The bis(indenyl)zirconium dichloride is then treated with methyl lithium to replace the chlorine atoms with methyl groups, yielding bis(indenyl)dimethylzirconium.
Industrial Production Methods: While the laboratory synthesis of bis(indenyl)dimethylzirconium is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of zirconium tetrachloride, indenyl lithium, and methyl lithium under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Bis(indenyl)dimethylzirconium can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced, often involving the reduction of the zirconium center.
Substitution: Ligands in bis(indenyl)dimethylzirconium can be substituted with other groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.
Major Products Formed:
Oxidation: Oxidized zirconium species.
Reduction: Reduced zirconium species.
Substitution: Various substituted zirconium complexes depending on the reagents used.
類似化合物との比較
Bis(cyclopentadienyl)dimethylzirconium: Similar structure but with cyclopentadienyl ligands instead of indenyl.
Bis(indenyl)dimethylhafnium: Similar structure but with hafnium as the central metal.
Bis(indenyl)dimethyltitanium: Similar structure but with titanium as the central metal.
Uniqueness: Bis(indenyl)dimethylzirconium is unique due to the specific electronic and steric properties imparted by the indenyl ligands, which can influence the catalytic activity and selectivity in polymerization reactions. Compared to its cyclopentadienyl counterpart, the indenyl ligands provide different spatial arrangements and electronic environments, leading to variations in catalytic performance.
特性
IUPAC Name |
carbanide;5H-inden-5-ide;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGXXPOPDMJRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Zr | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579258 | |
| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49596-04-5 | |
| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


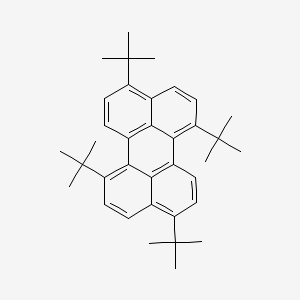

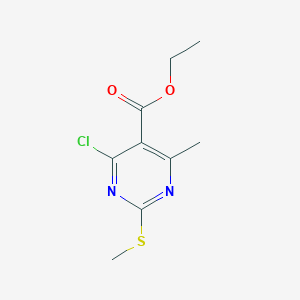
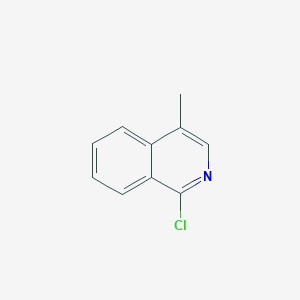


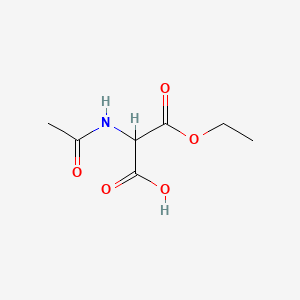
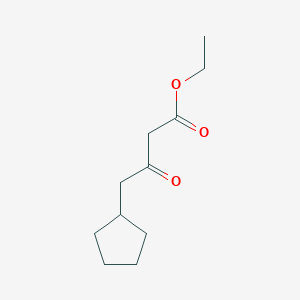
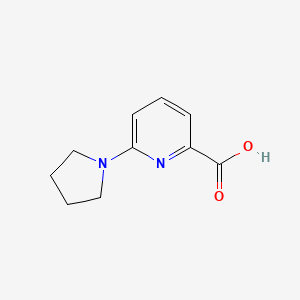

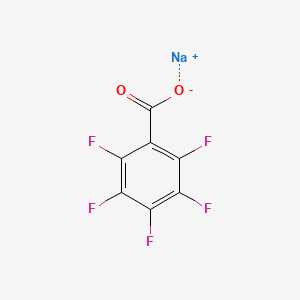
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
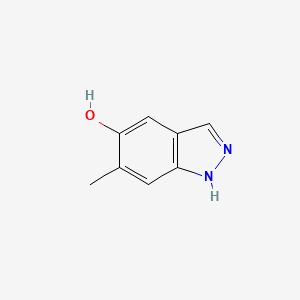
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
